

Pruritus Assessment Scales in Clinical Trials

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Maralixibat Chloride

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Scale Name	Scale Range & Scoring	Method of Administration	Clinically Meaningful Change
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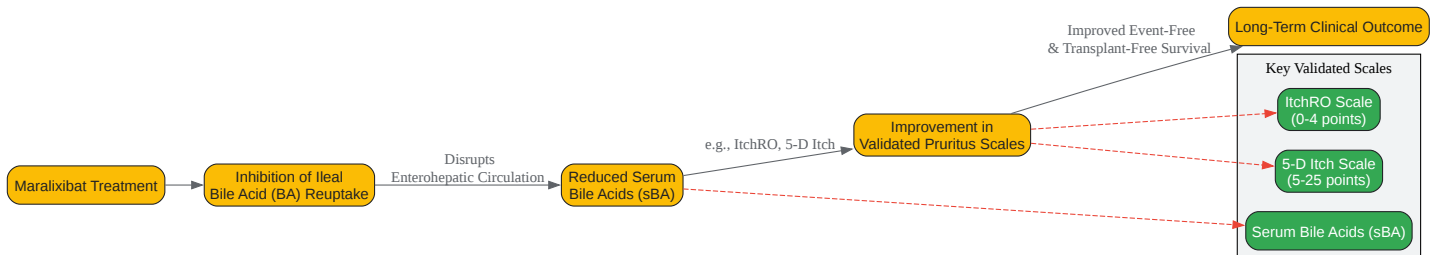
| **ItchRO (Itch Reported Outcome)** [1] | **ItchRO(Obs):** 0 (none) to 4 (very severe) [1]. **Adult ItchRO (weekly sum):** 0 to 70 [2]. | Patient or caregiver-reported electronic diary, typically completed twice daily [2] [1]. | A reduction of **≥1.0 point** on the 0-4 ItchRO(Obs) scale [1]. | | **5-D Itch Scale** [2] | Total score from 5 (no pruritus) to 25 (most severe pruritus) [2]. | Self-reported questionnaire assessing five domains: duration, degree, direction, disability, and distribution [2]. | Not explicitly defined in the searched maralixibat trials. |

Efficacy Data by Disease Indication

Disease Indication	Trial Details	Primary Pruritus Endpoint (Change from Baseline)	Key Supportive Biomarker Data
Alagille Syndrome (ALGS) [1]	ICONIC trial (N=31); Phase 2, randomized withdrawal.	ItchRO(Obs): -1.7 points (from 2.9) at Week 18 vs. placebo ($P < 0.0001$). Effect maintained through 4 years [1].	sBA reduction: Correlated with pruritus improvement ($r=0.47$ at 1 year) [1].
Progressive Familial Intrahepatic	MARCH-PFIC (N=93); Phase 3, randomized,	ItchRO(Obs): -1.7 vs. -0.6 for placebo; between-group	sBA reduction: -176 $\mu\text{mol/L}$ vs. +11 $\mu\text{mol/L}$ for placebo; difference

Disease Indication	Trial Details	Primary Pruritus Endpoint (Change from Baseline)	Key Supportive Biomarker Data
Cholestasis (PFIC) [3]	placebo-controlled.	difference -1.1 ($P = 0.0063$) in the BSEP-deficient cohort [3].	-187 $\mu\text{mol/L}$ ($P = 0.0013$) [3].
Primary Biliary Cholangitis (PBC) [2]	Phase 2 Study (N=66); randomized, placebo-controlled.	Adult ItchRO (weekly sum): -26.5 for maralixibat vs. -23.4 for placebo. Difference was not statistically significant ($P=0.48$), potentially confounded by a large placebo effect [2].	sBA levels were measured as a secondary outcome [2].

The relationship between these assessment methods and long-term outcomes is a critical area of research, which can be visualized in the following pathway:



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Key Experimental Protocols

The data in the tables above were generated through rigorous clinical trial designs. Here are the methodologies for the key studies:

- **ICONIC (ALGS):** This was a pivotal Phase 2 study with an 18-week open-label period, a 4-week randomized, double-blind, placebo-controlled withdrawal (RWD) period, and a long-term open-label extension. The primary efficacy analysis compared the pruritus score during the RWD period between the maralixibat and placebo groups [1].
- **MARCH-PFIC (PFIC):** This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial. Participants were randomized to receive either maralixibat or a placebo twice daily for 26 weeks. The primary endpoint was the mean change in the morning ItchRO(Obs) score from baseline to weeks 15-26 [3].
- **PBC Phase 2 Study:** This was a randomized, double-blind, placebo-controlled trial. Patients were randomized 2:1 to receive maralixibat or placebo for 13 weeks. The primary outcome was the change from baseline in the Adult ItchRO weekly sum score [2].

Interpretation and Clinical Relevance

- **Correlation with Long-Term Outcomes:** In a post-hoc analysis of ALGS patients, those who achieved a **>1-point reduction in ItchRO(Obs)** after 48 weeks of maralixibat treatment had a 93% transplant-free survival rate at 6 years, compared to 57% in those with a ≤ 1 -point reduction [1]. This suggests that the early pruritus response, measured by ItchRO, may predict important long-term outcomes.
- **Comparison with Other IBAT Inhibitors:** An indirect treatment comparison suggests that maralixibat may provide a greater reduction in serum bile acids than odeixibat in PFIC patients, though both drugs show similar safety profiles [4].

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References

1. Efficacy | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]
2. A Randomized, Controlled, Phase 2 Study of Maralixibat in the ... [pmc.ncbi.nlm.nih.gov]
3. Maralixibat in progressive familial intrahepatic cholestasis ... [pubmed.ncbi.nlm.nih.gov]

4. Indirect Comparison of Maralixibat and Odevixibat for the ... [sciencedirect.com]

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